Lysyl-Asparagine can be synthesized naturally through enzymatic reactions in organisms or produced synthetically in laboratory settings. The enzymatic synthesis typically involves the action of peptide ligases or similar enzymes that facilitate the formation of peptide bonds between amino acids.
Lysyl-Asparagine falls under the category of peptides, specifically dipeptides, which are composed of two amino acids linked by a peptide bond. It is classified as a non-essential amino acid compound, as both constituent amino acids can be synthesized by the body.
The synthesis of Lysyl-Asparagine can be achieved through various methods, including:
In SPPS, Fmoc (9-fluorenylmethyloxycarbonyl) protection is commonly used for lysine residues. The Alloc (allyloxycarbonyl) group can be selectively removed under specific conditions, allowing for further modifications or coupling reactions to occur without affecting other functional groups on the lysine side chain .
Lysyl-Asparagine has a specific molecular structure characterized by its sequence of amino acids linked by a peptide bond. The molecular formula for Lysyl-Asparagine is C₁₄H₁₈N₄O₃, and its structural representation includes:
The molecular weight of Lysyl-Asparagine is approximately 286.32 g/mol. Its structural configuration allows it to participate in various biochemical interactions, including hydrogen bonding and ionic interactions due to the presence of charged groups.
Lysyl-Asparagine can undergo several chemical reactions typical for dipeptides:
The hydrolysis reaction can be represented as follows:
This reaction is crucial for the recycling of amino acids in metabolic pathways .
Lysyl-Asparagine participates in various metabolic pathways involving nitrogen metabolism. It plays a role in:
The enzymatic hydrolysis of Lysyl-Asparagine releases ammonia and contributes to nitrogen cycling within biological systems, which is vital for maintaining cellular functions .
Relevant data indicate that Lysyl-Asparagine maintains structural integrity within biological systems, facilitating its role in metabolic processes .
Lysyl-Asparagine has several applications in scientific research and biotechnology:
Lysyl-asparagine (Lys-Asn), a dipeptide formed from lysine and asparagine, originates from two interconnected biochemical processes: asparagine biosynthesis via asparagine synthetase (ASNS), followed by peptide bond formation with lysine. ASNS catalyzes the ATP-dependent conversion of aspartate and glutamine to asparagine, utilizing a two-step mechanism within its bifunctional catalytic domains. The N-terminal glutaminase domain hydrolyzes glutamine to glutamate and ammonia, while the C-terminal synthetase domain activates aspartate via β-aspartyl-AMP intermediate formation before ammonia incorporation [2] [8]. This reaction is physiologically irreversible due to ammonia release and AMP hydrolysis [8].
Structurally, human ASNS shares ~40% sequence identity with Escherichia coli AS-B (PDB: 1CT9), featuring a conserved chloride ion binding site (Tyr-78, Arg-416) and catalytic residues critical for glutamine hydrolysis (Arg-49, Asn-75) and ATP binding (Asp-295, Glu-365) [2] [5]. Mammalian ASNS exists as a 561-amino-acid, 65-kDa monomer, though bacterial homologs form functional homodimers. Notably, two truncated human isoforms lack residues 1–21 (Isoform 2) and 1–83 (Isoform 3), though their roles in dipeptide synthesis remain uncharacterized [5] [8].
| Feature | Bacterial AS-B | Human ASNS (Full-Length) | Putative Isoform 3 |
|---|---|---|---|
| Length (aa) | ~350 | 561 | 478 (lacks 1-83) |
| Domains | N-terminal GATase, C-terminal synthetase | Identical to AS-B | Lacks N-terminal domain |
| Nitrogen Donor | Glutamine | Glutamine | Unknown |
| Catalytic Residues | Cys2 (glutaminase site) | Cys1, Glu414 (human equivalents) | Presumed inactive |
| Reported Function | Asparagine biosynthesis | Asparagine biosynthesis | Unknown |
Following asparagine synthesis, peptide bond formation with lysine occurs via ribosomal translation or nonribosomal peptide synthetases (NRPS). Lysine incorporation requires aminoacyl-tRNA ligases to activate lysine, enabling tRNA charging and subsequent ribosomal elongation. The kinetics of Lys-Asn bond formation remain understudied but likely mirror general peptide synthesis energetics, where ATP hydrolysis drives amino acid activation.
ASNS expression—and consequently asparagine availability for Lys-Asn synthesis—is tightly regulated by cellular stress sensors. Amino acid deprivation activates the amino acid response (AAR) pathway via GCN2 kinase, which phosphorylates eukaryotic initiation factor 2α (eIF2α). Phospho-eIF2α attenuates global translation but selectively enhances translation of activating transcription factor 4 (ATF4) mRNA. ATF4 then binds the ASNS promoter at C/EBP-ATF response elements (CARE), driving transcription [2] [9]. Similarly, endoplasmic reticulum (ER) stress triggers the unfolded protein response (UPR), where PERK kinase phosphorylates eIF2α, likewise inducing ATF4 and ASNS expression [9]. This dual regulation ensures asparagine availability during nutrient scarcity or proteostatic stress, indirectly supporting Lys-Asn synthesis. In pancreatic tissues, baseline ASNS expression is exceptionally high due to constitutive PERK signaling, positioning this organ as a potential hub for asparagine-containing dipeptide production [9].
ASNS function is further modulated by post-translational modifications (PTMs) that alter its stability, localization, or catalytic efficiency:
| PTM | Enzymes Involved | Target Proteins | Functional Consequence |
|---|---|---|---|
| Acetylation | KATs (p300/CBP), KDACs (SIRT1, HDAC6) | PAH, TDO, histones | Alters enzyme activity; PAH inhibition |
| Hydroxylation | Prolyl-/asparaginyl hydroxylases | HIF-1α, collagen | Regulates protein stability & signaling |
| SUMOylation | SUMO E3 ligases | PML, transcription factors | Modifies protein localization & function |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8